molecular formula C13H17ClN2O B2602023 2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]acetamide CAS No. 2249202-29-5

2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]acetamide

Cat. No. B2602023
CAS RN: 2249202-29-5
M. Wt: 252.74
InChI Key: PWASTYXKETYRSI-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of quinoline derivatives typically consists of a benzene ring fused to a pyridine ring. This structure is likely to be present in the compound you mentioned, with additional functional groups attached .


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Quinoline is a colorless hygroscopic liquid with a strong odor. It is less dense than water and insoluble in water .

Safety And Hazards

Like all chemicals, quinoline and its derivatives should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin. Some quinoline derivatives are also known to be potentially toxic or carcinogenic .

Future Directions

The study of quinoline and its derivatives is a vibrant field with potential for new discoveries. Future research may focus on developing new synthetic methods, exploring new biological activities, and improving the safety profile of these compounds .

properties

IUPAC Name

2-chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-16-6-2-3-11-7-10(4-5-12(11)16)9-15-13(17)8-14/h4-5,7H,2-3,6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWASTYXKETYRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]acetamide

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